2-bromo-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide
Overview
Description
2-bromo-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C15H8BrCl2N3OS2 and its molecular weight is 461.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.86692 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A Simple and Efficient Synthetic Route
A synthetic method for creating heterocyclic compounds, including those related to the specified chemical, involves base-catalyzed S-cyclization. This process yields variously substituted 1,3-thiazole heterocyclic compounds, demonstrating the versatility and efficiency of this synthetic approach (Saeed & Wong, 2012).
Spectroscopic Characterization
Characterization techniques such as IR, NMR, mass spectrometry, and X-ray diffraction play a crucial role in confirming the structure of synthesized compounds. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was thoroughly characterized, emphasizing the importance of these techniques in research (Saeed, Rashid, Bhatti, & Jones, 2010).
Reactivity and Applications
Cycloheptathiazole Derivatives Synthesis
Research into the synthesis of cycloheptathiazole derivatives illustrates the potential applications of similar chemical structures in creating novel compounds with unique properties. The process involves the treatment of bromotropolon-5-yl-thiourea derivatives, showcasing the chemical reactivity of brominated and thiourea-containing compounds (Seto, Nishiyama, & Ogura, 1962).
Development of Anticancer Agents
Certain derivatives of benzothiazole, including those with similar structural motifs to the specified compound, have been synthesized as potential anticancer agents. These studies demonstrate the therapeutic potential of benzothiazole derivatives in oncology research, highlighting their proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibiting properties. Experimental and theoretical studies suggest that these compounds can offer significant protection against steel corrosion in acidic environments, demonstrating the broader applications of such chemicals beyond pharmaceuticals (Hu et al., 2016).
Properties
IUPAC Name |
2-bromo-N-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3OS2/c16-8-4-2-1-3-7(8)13(22)20-14(23)21-15-19-12-10(24-15)6-5-9(17)11(12)18/h1-6H,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKOSGOQFUNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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